
2,2,2-Trichloro-N-(5-iodothiophene-2-sulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloro-N-(5-iodothiophene-2-sulfonyl)acetamide is a chemical compound that features a unique combination of trichloroacetamide and iodothiophene sulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-(5-iodothiophene-2-sulfonyl)acetamide typically involves the reaction of 2,2,2-trichloroacetamide with 5-iodothiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloro-N-(5-iodothiophene-2-sulfonyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trichloroacetamide group.
Electrophilic Aromatic Substitution: The iodothiophene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted amide, while electrophilic aromatic substitution with a halogen would yield a halogenated thiophene derivative.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloro-N-(5-iodothiophene-2-sulfonyl)acetamide has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as conducting polymers.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloro-N-(5-iodothiophene-2-sulfonyl)acetamide involves its ability to participate in various chemical reactions due to its reactive functional groups. The trichloroacetamide group can act as an electrophile in nucleophilic substitution reactions, while the iodothiophene moiety can undergo electrophilic aromatic substitution. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trichloroacetamide: Similar in structure but lacks the iodothiophene sulfonyl group.
5-Iodothiophene-2-sulfonyl Chloride: Contains the iodothiophene sulfonyl group but lacks the trichloroacetamide moiety.
Uniqueness
2,2,2-Trichloro-N-(5-iodothiophene-2-sulfonyl)acetamide is unique due to the combination of the trichloroacetamide and iodothiophene sulfonyl groups
Eigenschaften
CAS-Nummer |
89607-84-1 |
|---|---|
Molekularformel |
C6H3Cl3INO3S2 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
2,2,2-trichloro-N-(5-iodothiophen-2-yl)sulfonylacetamide |
InChI |
InChI=1S/C6H3Cl3INO3S2/c7-6(8,9)5(12)11-16(13,14)4-2-1-3(10)15-4/h1-2H,(H,11,12) |
InChI-Schlüssel |
HWNKTDZFBHRYQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)I)S(=O)(=O)NC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


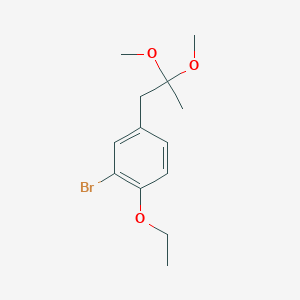
![4-{2-[Di(prop-2-en-1-yl)amino]ethyl}-7-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B14379659.png)
![2-[4-(4-Ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole](/img/structure/B14379667.png)
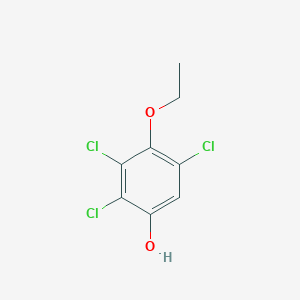
![1,1'-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one]](/img/structure/B14379675.png)
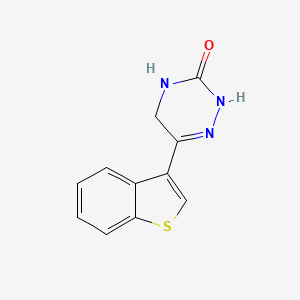

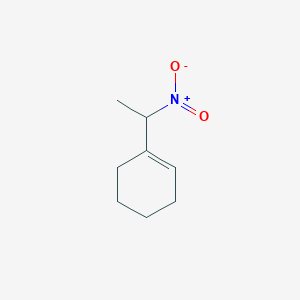
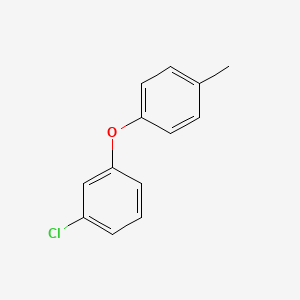
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B14379702.png)
![1-Methyl-6,6-dioxo-1,6-dihydro-6lambda~6~-thiepino[4,5-b]pyrrole-5,7-dicarboxylic acid](/img/structure/B14379709.png)
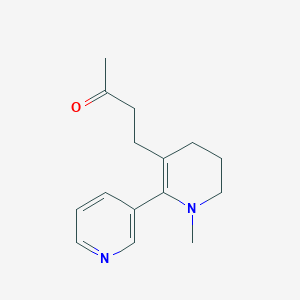
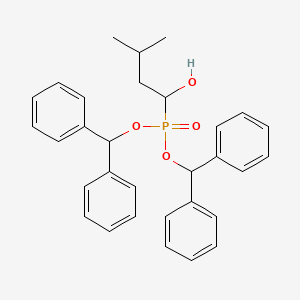
![2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol](/img/structure/B14379725.png)
